molecular formula C14H11Cl2NO4S B14007229 4-Chloro-1-[(2-chloro-2-phenylethyl)sulfonyl]-2-nitrobenzene CAS No. 30158-48-6

4-Chloro-1-[(2-chloro-2-phenylethyl)sulfonyl]-2-nitrobenzene

Cat. No.: B14007229
CAS No.: 30158-48-6
M. Wt: 360.2 g/mol
InChI Key: KKOYATSGADPKSY-UHFFFAOYSA-N
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Description

4-Chloro-1-[(2-chloro-2-phenylethyl)sulfonyl]-2-nitrobenzene is an organic compound that features a benzene ring substituted with chloro, nitro, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-[(2-chloro-2-phenylethyl)sulfonyl]-2-nitrobenzene typically involves electrophilic aromatic substitution reactions. The process begins with the nitration of chlorobenzene to introduce the nitro group, followed by sulfonylation and further chlorination to achieve the desired compound. The reaction conditions often involve the use of strong acids like sulfuric acid and chlorinating agents such as thionyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-[(2-chloro-2-phenylethyl)sulfonyl]-2-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles such as amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-chloro-1-[(2-chloro-2-phenylethyl)sulfonyl]-2-aminobenzene .

Scientific Research Applications

4-Chloro-1-[(2-chloro-2-phenylethyl)sulfonyl]-2-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-1-[(2-chloro-2-phenylethyl)sulfonyl]-2-nitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with proteins and enzymes. These interactions can modulate the activity of biological pathways and enzymes, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-[(2E)-1-(2-phenylethyl)-2-piperidinylidene]benzenesulfonamide
  • 4-Chloro-N-(2,2-dichloro-2-phenylethylidene)benzenesulfonamide

Uniqueness

The presence of both nitro and sulfonyl groups allows for diverse chemical transformations and interactions .

Properties

CAS No.

30158-48-6

Molecular Formula

C14H11Cl2NO4S

Molecular Weight

360.2 g/mol

IUPAC Name

4-chloro-1-(2-chloro-2-phenylethyl)sulfonyl-2-nitrobenzene

InChI

InChI=1S/C14H11Cl2NO4S/c15-11-6-7-14(13(8-11)17(18)19)22(20,21)9-12(16)10-4-2-1-3-5-10/h1-8,12H,9H2

InChI Key

KKOYATSGADPKSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CS(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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